molecular formula C19H25N3O B6118562 3-[2-(2-methylphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine

3-[2-(2-methylphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine

Cat. No. B6118562
M. Wt: 311.4 g/mol
InChI Key: RQESRTMNBBEVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-methylphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MPEP, and it has been extensively studied for its pharmacological properties.

Mechanism of Action

MPEP acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The mGluR5 receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, MPEP can modulate glutamatergic neurotransmission, which is involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including the modulation of glutamatergic neurotransmission, the regulation of synaptic plasticity, and the improvement of cognitive function. MPEP has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments, including its potency, selectivity, and specificity for the mGluR5 receptor. However, MPEP also has several limitations, including its short half-life, poor solubility, and low bioavailability.

Future Directions

There are several future directions for the study of MPEP, including the development of more potent and selective mGluR5 antagonists, the investigation of the role of mGluR5 in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of MPEP in these disorders. Additionally, the use of MPEP as a research tool for investigating the role of mGluR5 in various physiological processes may lead to new insights into the underlying mechanisms of these processes.

Synthesis Methods

MPEP can be synthesized using a variety of methods, including the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-methylphenethylamine, followed by the reaction of the resulting intermediate with piperidine-4-carbonyl chloride. Another method involves the reaction of 2-methylphenethylamine with 1-methyl-1H-pyrazole-5-carbonyl chloride, followed by the reaction of the resulting intermediate with piperidine.

Scientific Research Applications

MPEP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and psychiatry. In neuroscience, MPEP has been shown to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders, including anxiety, depression, and addiction. In pharmacology, MPEP has been studied for its potential use in treating various conditions, including Parkinson's disease, schizophrenia, and epilepsy. In psychiatry, MPEP has been studied for its potential use in treating various psychiatric disorders, including anxiety, depression, and addiction.

properties

IUPAC Name

[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-15-6-3-4-8-17(15)10-9-16-7-5-13-22(14-16)19(23)18-11-12-20-21(18)2/h3-4,6,8,11-12,16H,5,7,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQESRTMNBBEVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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